REACTION_CXSMILES
|
[C:1]1(S(C(F)(F)F)(=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[K])(C)(C)C.C(OC)(=O)C1C=CC=CC=1.[F:30][C:31]([F:41])([F:40])C(C1C=CC=CC=1)=O.IC1C=CC=CC=1>[Cu](I)I>[F:30][C:31]([F:41])([F:40])[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:0.1|
|
Name
|
trifluoromethyl phenyl sulfone tBuOK
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C(F)(F)F.C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C1=CC=CC=C1)(F)F
|
Name
|
trifluoromethyl phenyl sulfone tBuOK
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C(F)(F)F.C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about −50° C. to about −20° C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |